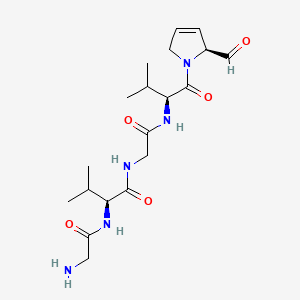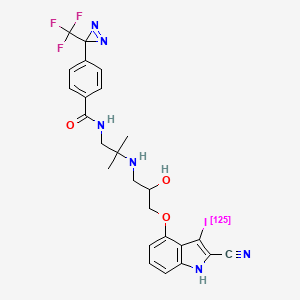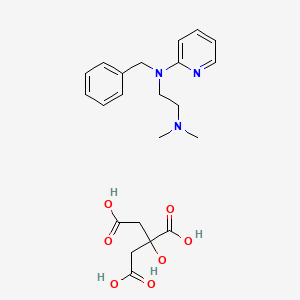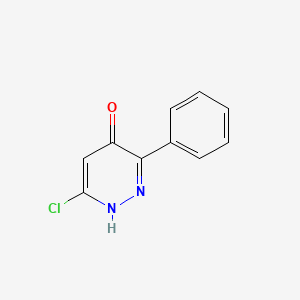
吡哒醇
描述
Pyridafol is a chemical compound with the molecular formula C10H7ClN2O . It is also known as 6-chloro-3-phenylpyridazin-4-ol . Pyridafol is used as a herbicide and is a chemical transformation product .
Synthesis Analysis
Pyridafol is a herbicide that inhibits the growth of plants by inhibiting photosynthesis. This drug binds to the fatty acid component of chlorophyll and prevents it from absorbing sunlight .
Molecular Structure Analysis
The molecular structure of Pyridafol consists of a six-membered aromatic ring with two nitrogen atoms. The basicity of Pyridafol is reduced, relative to pyridine, due to the electron-withdrawing effect of the second ring nitrogen destabilizing the protonated cation .
Chemical Reactions Analysis
Pyridafol has been shown to be effective in the inhibition of chickpea (Cicer arietinum) seedlings, which are resistant to many other herbicides . The effect of this drug can be reversed by treatment with trypsin .
Physical And Chemical Properties Analysis
Pyridafol has a density of 1.4±0.1 g/cm3, a boiling point of 408.1±40.0 °C at 760 mmHg, and a flash point of 200.6±27.3 °C . It has a molar refractivity of 53.8±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 151.5±3.0 cm3 .
科学研究应用
Environmental Analysis: Water Quality Monitoring
In environmental science, Pyridafol is employed as a reference standard for monitoring water quality. Its presence and concentration in water bodies can indicate the level of pesticide contamination, which is essential for environmental protection and public health safety .
Herbicide: Weed Control
As a herbicide, Pyridafol is effective against a broad range of weeds, including broad-leaved species and grasses. It is used in various crops such as cereals, brassicas, alliums, and fodder beet, contributing to higher crop yields and quality .
Chemical Research: Synthesis of Derivatives
In chemical research, Pyridafol is a precursor for synthesizing various derivatives. These derivatives are explored for their potential applications in different fields, including pharmaceuticals and agrochemicals .
Insecticidal Activity: Pest Management
Pyridafol derivatives have been studied for their insecticidal properties. Research indicates that certain substitutions on the Pyridafol molecule can enhance its effectiveness against specific pests, offering new solutions for pest management .
Antifungal Activity: Crop Protection
Studies have shown that Pyridafol and its derivatives possess antifungal properties. This application is significant for protecting crops from fungal diseases, thereby reducing crop losses and improving food security .
Photosynthetic Inhibition: Mode of Action
Pyridafol acts as a photosynthetic electron transport inhibitor at photosystem II. This mode of action disrupts the energy production in plants, making it an effective herbicide for controlling unwanted vegetation .
Soil and Water Metabolite: Environmental Fate
Pyridafol is also a metabolite that can be found in soil and water environments. Understanding its behavior and transformation in these ecosystems is vital for assessing its long-term environmental impact and developing strategies for mitigation .
安全和危害
属性
IUPAC Name |
6-chloro-3-phenyl-1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHSDOEVHPTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058086 | |
| Record name | Pyridafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridafol | |
CAS RN |
40020-01-7 | |
| Record name | Pyridafol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40020-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridafol [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040020017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-phenylpyridazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDAFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09L470QH6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing analytical methods for Pyridafol in agricultural products like chickpea grain?
A1: Pyridafol is a metabolite of the herbicide Pyridate. Developing reliable analytical methods for Pyridafol in chickpea grain is crucial for several reasons []:
Q2: What analytical techniques are suitable for determining Pyridafol levels in chickpea grain?
A2: The research suggests High-Performance Liquid Chromatography (HPLC) as a suitable technique for determining Pyridafol in chickpea grain []. The researchers specifically utilized a Shimadzu liquid chromatograph with ultraviolet and fluorescent detection. This method, when properly validated, offers the sensitivity and selectivity required to quantify Pyridafol at levels relevant to food safety and regulatory standards.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrido[2,3-g]quinoline](/img/structure/B1214354.png)

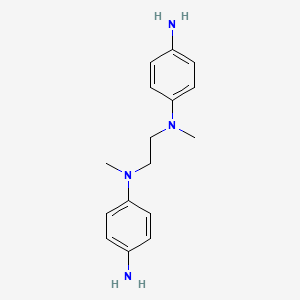
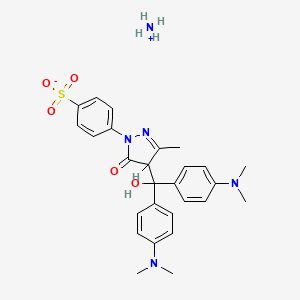
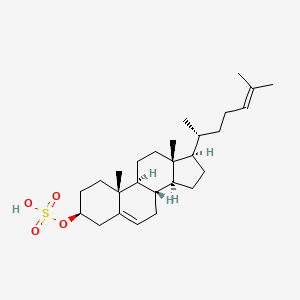
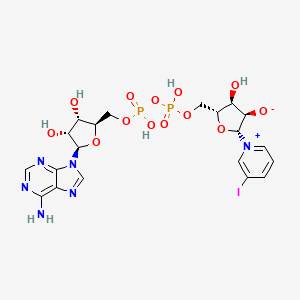
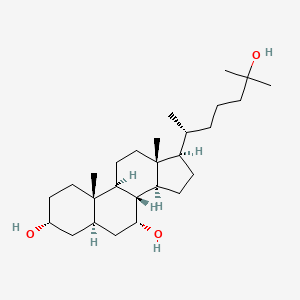

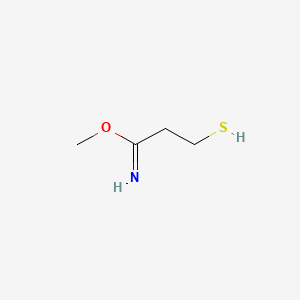
![N-[2-(4-morpholinyl)ethyl]-6,7-dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazin-3-amine](/img/structure/B1214367.png)
